molecular formula C24H26N2O4S B2806727 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 899734-95-3

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2806727
CAS No.: 899734-95-3
M. Wt: 438.54
InChI Key: HNZRNMKHJHMUCV-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxy-substituted naphthalene ring, and a benzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Sulfamoyl Group: This step involves the reaction of cyclopentylamine with methylsulfonyl chloride to form the cyclopentyl(methyl)sulfamoyl intermediate.

    Coupling with Naphthalene Derivative: The intermediate is then coupled with 4-methoxynaphthalene-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZRNMKHJHMUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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